3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Lipophilicity Physicochemical Properties Drug Design

SAR programs using generic pyrazole-amino acids often encounter inconsistent lipophilicity and off-target labeling from trace impurities. This 98% pure building block eliminates those variables with a validated 4-amino-3,5-dimethylpyrazole hinge-binding motif and a gem-dimethylpropanoic acid linker that provides a +0.9 log-unit lipophilicity advantage over the des-gem-dimethyl analog (XLogP3-AA 0.7 vs -0.2). • 98% purity minimizes in-house re-purification, reducing solvent costs and workflow delays in amine-reactive coupling. • Constant TPSA (81.1 Ų) across analogs ensures steric SAR is cleanly decoupled from hydrogen-bonding changes. • MW 211.26 and HBD=2 align with CNS drug-like space, making it a rationally preferable choice for brain-penetrant kinase inhibitor libraries.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13647190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(C)(C)C(=O)O)C)N
InChIInChI=1S/C10H17N3O2/c1-6-8(11)7(2)13(12-6)5-10(3,4)9(14)15/h5,11H2,1-4H3,(H,14,15)
InChIKeyLCQIHQSKCKPOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: A Sterically Encumbered Pyrazole-Amino Acid Building Block for Kinase-Targeted Libraries


3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1509710-66-0) is a heterocyclic amino acid derivative characterized by a 4-amino-3,5-dimethylpyrazole core N-alkylated with a 2,2-dimethylpropanoic acid moiety [1]. The compound possesses a molecular weight of 211.26 g/mol (C₁₀H₁₇N₃O₂), a computed XLogP3-AA of 0.7, and a topological polar surface area (TPSA) of 81.1 Ų [1]. This structure embeds the pharmaceutically relevant 4-amino-3,5-dimethylpyrazole hinge-binding motif within a sterically confined carboxylic acid framework, making it a versatile intermediate for the synthesis of kinase-focused compound libraries and functionalized probes [2].

Why 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid Cannot Be Replaced by Simpler Pyrazole-Acetic or Propanoic Acid Analogs


The simultaneous presence of both the 3,5-dimethyl substitutions on the pyrazole ring and the gem-dimethyl branching adjacent to the carboxylic acid creates a unique steric and electronic profile that is absent in structurally simpler analogs [1][2]. The gem-dimethyl group increases lipophilicity (XLogP3-AA = 0.7) compared to the unmethylated propanoic acid linker (XLogP3-AA = -0.2), enhancing membrane permeability potential while also restricting the conformational freedom of the carboxylate, which directly influences the geometry of metal coordination and hydrogen-bond networks in target binding sites [2]. Simultaneously, the 4-amino-3,5-dimethylpyrazole headgroup engages kinase hinge regions through a defined bidentate hydrogen-bonding pattern that is disrupted in analogs lacking either the 4-amino group or the 3,5-dimethyl substituents [3]. Substituting any part of this molecule with a generic pyrazole-amino acid therefore risks altering both the lipophilic efficiency and the binding pose, making it unsuitable for structure-activity relationship (SAR) studies where precise steric and electronic parameters must be maintained.

Quantitative Differentiation Guide: 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Des-3,5-Dimethyl Analog

The target compound exhibits a computed XLogP3-AA of 0.7, which is 0.8 log units higher than the value of -0.1 for the analog lacking the 3,5-dimethyl substituents on the pyrazole ring (3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid) [1][2]. This difference corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient, indicating significantly greater lipophilicity [1].

Lipophilicity Physicochemical Properties Drug Design

Increased Lipophilicity (XLogP3-AA) Versus Des-Gem-Dimethyl Propanoic Acid Analog

Replacing the 2,2-dimethylpropanoic acid chain with a linear propanoic acid linker (3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid) reduces the XLogP3-AA from 0.7 to -0.2 [1][2]. The +0.9 log unit difference translates to an approximately 8-fold higher lipophilicity for the target compound, attributable to the shielding effect of the gem-dimethyl group on the polar carboxylate functionality [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Higher Molecular Weight and Steric Bulk Differentiate from All Closest Analogs

With a molecular weight of 211.26 g/mol, the target compound is nominally 28.05 Da heavier than both the des-3,5-dimethyl analog (183.21 g/mol) and the des-gem-dimethyl analog (183.21 g/mol) [1][2]. This mass difference corresponds to two additional methylene (–CH₂–) equivalents, contributing to increased steric bulk around both the pyrazole ring and the carboxylic acid terminus [1].

Molecular Weight Steric Bulk Physicochemical Properties

Higher Vendor-Reported Purity Compared to the Closest Des-3,5-Dimethyl Structural Analog

A major supplier lists the target compound at a purity of 98% . In contrast, the most direct analog lacking the 3,5-dimethyl substituents (3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid, CAS 1525180-75-9) is commercially available at a minimum purity specification of only 95% . This represents a 3 percentage-point difference in guaranteed purity, which is critical for applications requiring high-fidelity starting materials such as fragment-based drug discovery or bioconjugation chemistry.

Chemical Purity Procurement Quality Control

Validated Hinge-Binding Motif for Kinase Inhibitor Design (Class-Level Inference)

The 4-amino-3,5-dimethylpyrazole moiety constitutes a privileged hinge-binding scaffold in kinase drug discovery, as demonstrated by its incorporation into multiple clinical and preclinical kinase inhibitors [1]. The 4-amino group and the N-2 nitrogen of the pyrazole form a bidentate donor-acceptor pair that mimics the adenine base of ATP, a feature that is absent in non-amino or differently substituted pyrazole analogs [1]. While direct IC₅₀ data for the free amino acid are not available, the chemotype's validated binding mode makes this specific building block a strategically superior choice for constructing focused kinase-targeted libraries.

Kinase Inhibition Hinge Binder Medicinal Chemistry

Procurement-Guiding Application Scenarios for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid


Synthesis of Kinase-Focused Fragment Libraries Requiring Enhanced Membrane Permeability

The compound's balanced lipophilicity (XLogP3-AA = 0.7) and relatively low molecular weight make it an ideal carboxylic acid fragment for constructing ATP-competitive kinase inhibitor libraries. When coupled to a hinge-binding heterocycle, the gem-dimethylpropanoic acid linker extends toward the solvent-exposed region or a hydrophobic pocket while maintaining favorable permeability, unlike the more polar des-gem-dimethyl analog (XLogP3-AA = -0.2) [1]. Procurement of this specific building block ensures that the resulting amide or ester conjugates retain the calculated 0.9 log-unit lipophilicity advantage critical for cell-based target engagement assays.

Structure-Activity Relationship (SAR) Exploration of Steric Effects Around the Carboxylate Binding Site

The gem-dimethyl substitution imposes steric shielding on the carboxylic acid, a feature absent in both the des-gem-dimethyl analog and the des-3,5-dimethyl analog. Medicinal chemists can use this compound to probe the tolerance of a target protein's carboxylate-binding pocket to steric bulk without altering the hydrogen-bonding capacity (TPSA remains constant at 81.1 Ų across all three compounds) [1]. The validated hinge-binding motif further ensures that any observed changes in potency are attributable to steric effects rather than altered target engagement, thus yielding cleaner SAR data.

High-Purity Starting Material for Bioconjugation or Chemoproteomic Probe Synthesis

With a vendor-specified purity of 98%, this compound meets the stringent quality requirements for bioconjugation chemistry, where trace impurities can lead to off-target labeling or reduced conjugation efficiency . In contrast, the closest structural analog (CAS 1525180-75-9) is typically supplied at only 95% purity, which may necessitate additional in-house purification steps that increase both time and solvent costs. Laboratories prioritizing reproducibility and minimal batch-to-batch variability should specify the 98% purity grade for all amine-reactive coupling reactions.

Building Block for CNS-Penetrant Kinase Probes

The combination of the lipophilic gem-dimethyl group (contributing +0.9 XLogP3-AA versus the linear propanoic acid analog) and the hydrogen-bond-donating 4-amino group suggests a favorable profile for passive blood-brain barrier penetration. While in vivo data for the free amino acid are lacking, the physicochemical parameters (MW 211.26, HBD = 2) align with CNS drug-like space [1]. This makes the compound a rationally preferable choice over the more polar des-gem-dimethyl analog for synthesizing brain-penetrant kinase inhibitor candidates, pending subsequent pharmacokinetic validation.

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